Docosenoic acid

Description

Properties

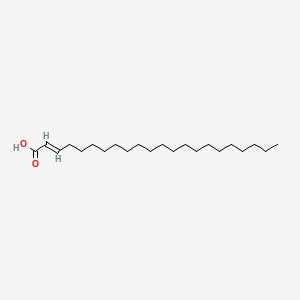

IUPAC Name |

(E)-docos-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h20-21H,2-19H2,1H3,(H,23,24)/b21-20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNNLHXCRAAGJS-QZQOTICOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25378-26-1 | |

| Record name | Docosenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025378261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Comprehensive Overview of Docosenoic Acid Isomers: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Docosenoic acid (C22:1), a monounsaturated very long-chain fatty acid, exists in various isomeric forms distinguished by the position and geometry of their single double bond. These isomers exhibit distinct physicochemical properties, biological roles, and industrial applications. This technical guide provides a comprehensive overview of the most significant this compound isomers, including erucic acid, brassidic acid, and cetoleic acid. It details their natural sources, physicochemical characteristics, and metabolic pathways. Furthermore, this guide outlines established experimental protocols for their extraction, isolation, and characterization, and presents key metabolic and biosynthetic pathways in diagrammatic form to facilitate understanding. This document is intended to serve as a foundational resource for researchers and professionals in the fields of lipid biochemistry, natural product chemistry, and drug development.

Introduction to this compound Isomers

This compound is a 22-carbon monounsaturated fatty acid with the molecular formula C₂₂H₄₂O₂. The location and stereochemistry (cis/trans) of the double bond give rise to a variety of isomers, each with unique properties and biological significance. The most well-documented isomers are:

-

Erucic Acid ((13Z)-docosenoic acid): A cis-isomer that is the most abundant natural form of this compound. It is predominantly found in the seed oils of plants belonging to the Brassicaceae family, such as rapeseed and mustard.[1][2][3]

-

Brassidic Acid ((13E)-docosenoic acid): The trans-isomer of erucic acid. It is not commonly found in nature but can be synthesized through the isomerization of erucic acid.[4][5]

-

Cetoleic Acid ((11Z)-docosenoic acid): A cis-isomer that is a positional isomer of erucic acid. It is primarily found in fish oils from cold-water species.[3][6]

Other less common positional and geometric isomers exist, but this guide will focus on these three key isomers due to their prevalence and scientific interest.

Physicochemical Properties

The isomeric form of this compound significantly influences its physical and chemical properties. The following table summarizes key quantitative data for erucic acid, brassidic acid, and cetoleic acid.

| Property | Erucic Acid ((13Z)-docosenoic acid) | Brassidic Acid ((13E)-docosenoic acid) | Cetoleic Acid ((11Z)-docosenoic acid) |

| Molecular Weight ( g/mol ) | 338.57 | 338.57 | 338.57 |

| Melting Point (°C) | 33.5 - 33.8[3][7][8] | 61 - 62[9][10] | 32 - 33[6] |

| Boiling Point (°C) | 381.5 (decomposes)[3], 358 at 400 mmHg[2], 265 at 15 mmHg[8] | 282 at 30 mmHg[10] | 453.3[6] |

| Density (g/cm³) | 0.860 at 55°C/4°C[3][8] | 0.891[9] | 0.891[6] |

| Solubility | Insoluble in water; soluble in ethanol, methanol, and ether[2][7][8] | Practically insoluble in water; sparingly soluble in cold alcohol; soluble in ether[10] | - |

| Refractive Index | 1.4534 at 45°C[2][8] | 1.448 at 57°C[10] | - |

Natural Sources and Industrial Significance

Erucic Acid is abundant in the oils of the Brassicaceae family, with concentrations in high-erucic acid rapeseed oil ranging from 20% to 54% and in mustard oil around 42%.[3][11] While high dietary intake of erucic acid has been linked to myocardial lipidosis in animal studies, leading to the development of low-erucic acid rapeseed (canola) oil for food consumption, high-erucic acid oils have significant industrial applications.[12] They are used in the production of lubricants, surfactants, and polymers.[3] Ozonolysis of erucic acid yields brassylic acid, a precursor for specialty polyamides.[3]

Cetoleic Acid is primarily found in marine oils, with cod liver oil containing up to 12%.[6] It is also present in the oils of some plants, such as jojoba and Chilean hazelnut.[6] Research suggests that cetoleic acid may play a role in cardiovascular health and can influence the metabolism of omega-3 fatty acids.[13][14]

Brassidic Acid is not a significant natural product but is formed as a byproduct during the hydrogenation of erucic acid.[5]

Experimental Protocols

Extraction of this compound Isomers

A common method for extracting total lipids from plant seeds or animal tissues is through solvent extraction. The choice of method can influence the final fatty acid profile, as some techniques may induce isomerization.

4.1.1. Soxhlet Extraction (Recommended for preventing isomerization)

-

Principle: This method uses a continuous flow of a warm solvent to extract lipids from a solid sample, which is particularly effective for seed meals. It is reported to be superior to the Folch method for erucic acid quantification as it minimizes the risk of cis-trans isomerization.[15][16]

-

Methodology:

-

Homogenize the sample (e.g., ground rapeseed) and dry it.

-

Place the dried sample in a thimble within a Soxhlet apparatus.

-

Extract the lipids using hexane (B92381) as the solvent for several hours.[17]

-

Evaporate the solvent from the extract to obtain the crude lipid fraction.

-

4.1.2. Folch Method

-

Principle: This is a rapid liquid-liquid extraction method using a chloroform-methanol mixture.

-

Methodology:

-

Homogenize the sample in a chloroform (B151607):methanol (2:1, v/v) solution.[18]

-

Add water or a saline solution to induce phase separation.

-

The lower chloroform phase, containing the lipids, is collected.

-

The solvent is evaporated to yield the lipid extract.

-

Caution: The Folch method with chloroform has been shown to potentially cause isomerization of erucic acid to brassidic acid, leading to an underestimation of the former.[15]

-

Isomerization of Erucic Acid to Brassidic Acid

-

Principle: The cis double bond in erucic acid can be converted to a trans double bond through isomerization, often using catalysts.

-

Methodology: A common method involves heating erucic acid in the presence of a catalyst such as selenium or nitrogen oxides. The specific conditions (temperature, catalyst concentration, reaction time) will determine the yield of brassidic acid.[10]

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: For GC-MS analysis, fatty acids are first converted to their more volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated based on their boiling points and identified by their mass spectra.

-

Methodology:

-

Derivatization to FAMEs: The extracted lipids are transesterified using a reagent such as methanolic NaOH or BF₃-methanol.[19]

-

GC-MS Analysis:

-

Injection: 1 µL of the FAMEs solution is injected into the GC.

-

Column: A capillary column suitable for FAMEs analysis (e.g., TR-FAME, DB-5MS) is used.[20][21]

-

Oven Temperature Program: A temperature gradient is employed to separate the FAMEs. A typical program might start at a low temperature (e.g., 50-80°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.[18][20]

-

Carrier Gas: Helium is commonly used as the carrier gas.[20]

-

MS Detection: Electron ionization (EI) at 70 eV is standard. The mass spectrometer scans a range of m/z (e.g., 50-600) to detect the fragments of the FAMEs.[4][20]

-

-

Identification and Quantification: FAMEs are identified by comparing their retention times to known standards and their mass spectra to libraries (e.g., NIST). Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.[4]

-

Metabolic and Signaling Pathways

Biosynthesis of Erucic Acid

Erucic acid is synthesized in the endoplasmic reticulum from oleic acid (C18:1) through a series of elongation steps. This process is catalyzed by a fatty acid elongase (FAE) enzyme complex.[1][22][23]

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Erucic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. tuscany-diet.net [tuscany-diet.net]

- 6. Cetoleic acid - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. Brassidic Acid [drugfuture.com]

- 11. (13Z)-DOCOSENOIC ACID - Ataman Kimya [atamanchemicals.com]

- 12. Human Metabolome Database: Showing metabocard for Erucic acid (HMDB0002068) [hmdb.ca]

- 13. CETO3 omega-11: a breakthrough in cardiovascular and metabolic health [nutraceuticalbusinessreview.com]

- 14. caringsunshine.com [caringsunshine.com]

- 15. Comparing Analytical Methods for Erucic Acid Determination in Rapeseed Protein Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Extraction, Isolation of Bioactive Compounds and Therapeutic Potential of Rapeseed (Brassica napus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. customs.go.jp [customs.go.jp]

- 20. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 21. ec.europa.eu [ec.europa.eu]

- 22. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]

- 23. The Biosynthesis of Erucic Acid in Developing Embryos of Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]

Biological Functions of Docosenoic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosenoic acids, a group of very-long-chain fatty acids (VLCFAs) with a 22-carbon backbone, play multifaceted and often contrasting roles in mammalian physiology. Their biological significance is largely dictated by their specific isomeric structure, particularly the position and configuration of the double bond. This technical guide provides an in-depth exploration of the core biological functions of key docosenoic acids, including the omega-9 monounsaturated erucic acid, the omega-11 monounsaturated cetoleic acid, and the critical omega-3 polyunsaturated docosahexaenoic acid (DHA). The content herein is tailored for researchers, scientists, and drug development professionals, offering a detailed overview of their metabolism, signaling pathways, and therapeutic implications, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Erucic Acid (cis-13-Docosenoic Acid): Metabolism and Pathophysiological Implications

Erucic acid is predominantly found in the oils of the Brassicaceae family, such as rapeseed and mustard.[1] While high concentrations in the diet have been associated with adverse health effects, it also serves as a key component in the therapeutic intervention for a specific genetic disorder.

Metabolism of Erucic Acid: The Central Role of Peroxisomes

Unlike shorter-chain fatty acids that are primarily metabolized in the mitochondria, erucic acid, being a VLCFA, undergoes its initial stages of beta-oxidation within peroxisomes.[2] This distinction is critical to understanding its physiological effects. The peroxisomal beta-oxidation of erucic acid is a multi-step process that shortens the fatty acid chain, producing acetyl-CoA and shorter-chain acyl-CoAs that can then be further metabolized in the mitochondria.[3]

A significant consequence of the high rate of peroxisomal beta-oxidation of erucic acid is the production of acetate (B1210297) and a shift in the cytosolic NADH/NAD+ ratio.[4][5] The increased availability of acetate, derived from acetyl-CoA, and the elevated NADH/NAD+ ratio can have profound effects on mitochondrial function.[4][6]

Impact on Mitochondrial Function and Myocardial Lipidosis

High dietary intake of erucic acid has been linked to myocardial lipidosis, a condition characterized by the accumulation of triacylglycerols in heart muscle cells.[7] This is attributed to the heart's limited capacity to oxidize erucic acid.[2] The accumulation of lipids can impair the heart's contractile function.[8]

The mechanism by which erucic acid affects mitochondrial function is multifaceted. Studies have shown that a diet rich in erucic acid can lead to a diminished capacity of isolated heart mitochondria to oxidize various substrates.[9] This inhibition is particularly pronounced for the oxidation of other long-chain fatty acids.[10] The byproducts of erucic acid's peroxisomal metabolism, namely acetate and an increased NADH/NAD+ ratio, are thought to suppress mitochondrial fatty acid oxidation by stimulating the production of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid uptake.[4][6]

| Animal Model | Dietary Erucic Acid | Duration | Observation | Reference |

| Male Sprague-Dawley Rats | 20% rapeseed oil (high erucic acid) | 3-5 days | Fourfold increase in cardiac triglycerides (49.5 ± 3.8 mg/g wet wt vs. 13.6 ± 1.3 mg/g wet wt in controls). | [2] |

| Male Sprague-Dawley Rats | 20% fat/oil mixtures with ~9% erucic acid | 1 week | Significantly increased myocardial lipidosis assessed histologically. | [7] |

| Male Sprague-Dawley Rats | 20% fat/oil mixtures with ~2.5% erucic acid | 1 week | Significantly increased myocardial lipidosis assessed histologically. | [7] |

Therapeutic Application in X-Linked Adrenoleukodystrophy (ALD)

X-linked adrenoleukodystrophy is a rare genetic disorder characterized by the inability to metabolize VLCFAs, leading to their accumulation in the brain and adrenal glands, resulting in severe neurological damage.[11] Lorenzo's oil, a 4:1 mixture of glyceryl trioleate (from oleic acid) and glyceryl trierucate (from erucic acid), was developed as a therapeutic intervention to lower the levels of VLCFAs in ALD patients.[11]

The proposed mechanism of action for Lorenzo's oil is the competitive inhibition of the enzyme ELOVL1, which is responsible for the elongation of fatty acids to produce VLCFAs.[12][13] By providing an excess of oleic and erucic acids, the enzymatic machinery is occupied with these substrates, thereby reducing the synthesis of the pathogenic, longer-chain saturated fatty acids like hexacosanoic acid (C26:0).[5][14] Clinical trials have shown that Lorenzo's oil can normalize plasma VLCFA levels in asymptomatic ALD patients and may delay the onset of neurological symptoms.[15][16]

| Study Population | Treatment Duration | Key Finding | Reference |

| 12 newly diagnosed ALD patients | 4 weeks | Mean plasma C26:0 concentration decreased to normal levels. | [17] |

| 89 asymptomatic boys with ALD | Mean of 6.9 years | 74% remained symptom-free. | [15] |

| 5 female ALD carriers | 2 months | Significant decrease in plasma C26:0 levels and C26:0/C22:0 ratio. | [18] |

Cetoleic Acid (cis-11-Docosenoic Acid): A Modulator of Fatty Acid Metabolism

Cetoleic acid is an omega-11 monounsaturated fatty acid found in high concentrations in North Atlantic fish oils.[19] Emerging research suggests that cetoleic acid possesses bioactive properties, particularly in modulating the synthesis of other beneficial long-chain polyunsaturated fatty acids.

Stimulation of EPA and DHA Synthesis

Studies have demonstrated that cetoleic acid can stimulate the conversion of alpha-linolenic acid (ALA), a shorter-chain omega-3 fatty acid, into the longer-chain and more bioactive eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[19] This effect has been observed in both human liver cells and in salmon.[19] The exact mechanism is still under investigation but may involve the modulation of elongase and desaturase enzyme activities.[20][21]

| Cell/Animal Model | Treatment | Observation | Reference |

| Human HepG2 liver cells | Enrichment with cetoleic acid | ~40% increased production of EPA and DHA from ALA. | [19] |

| Salmon primary liver cells | Enrichment with cetoleic acid | ~11% increased production of EPA from ALA. | [19] |

| Atlantic salmon | Fed herring oil (high cetoleic acid) vs. sardine oil (low cetoleic acid) | 15% greater retention of EPA+DHA. | [19] |

Docosahexaenoic Acid (DHA; cis-4,7,10,13,16,19-Docosahexaenoic Acid): Essential for Neurological and Cardiovascular Health

DHA is an omega-3 polyunsaturated fatty acid that is a crucial structural component of the brain and retina. It plays a vital role in neurodevelopment, cognitive function, and cardiovascular health.

Role in Neurodevelopment and Function

DHA is highly concentrated in the gray matter of the brain and is essential for the growth and functional development of the infant brain. It is a key component of neuronal membranes, influencing their fluidity and the function of membrane-bound receptors and signaling molecules.

DHA-Mediated Signaling Pathways

DHA exerts its neuroprotective and neurodevelopmental effects through various signaling pathways. One of the key pathways involves the activation of the cAMP response element-binding protein (CREB).[22][23] DHA has been shown to upregulate CREB signaling in a dose-dependent manner, leading to the expression of genes involved in neuronal survival, plasticity, and neurite outgrowth.[22][24] The metabolite of DHA, synaptamide, can bind to the GPR110 receptor, triggering a cAMP/PKA signaling cascade that activates CREB.[23]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of specific fatty acids, such as erucic acid and C26:0, in biological samples.

Protocol:

-

Sample Preparation:

-

For plasma or serum: Thaw the sample and mix with a known amount of an internal standard (e.g., deuterated C22:0).

-

For tissues: Homogenize the tissue in a suitable solvent and add the internal standard.

-

-

Lipid Extraction:

-

Perform a Folch extraction using a chloroform:methanol (2:1, v/v) mixture to separate the lipid phase.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Transesterification:

-

Add a methanol/hydrochloric acid solution to the lipid extract and heat to convert the fatty acids to their fatty acid methyl esters (FAMEs).

-

-

Extraction of FAMEs:

-

Extract the FAMEs with a non-polar solvent like hexane (B92381).

-

Evaporate the solvent and reconstitute the sample in a small volume of hexane for injection.

-

-

GC-MS Analysis:

-

Inject the sample into a gas chromatograph equipped with a capillary column suitable for FAME separation.

-

The separated FAMEs are then introduced into a mass spectrometer for detection and quantification based on their mass-to-charge ratio and fragmentation patterns.

-

Quantify the target fatty acids by comparing their peak areas to that of the internal standard.

-

Isolation of Rat Heart Mitochondria and Measurement of Oxidative Phosphorylation

Objective: To assess the impact of docosenoic acids on mitochondrial respiration.

Protocol:

-

Mitochondrial Isolation:

-

Euthanize the rat and quickly excise the heart.

-

Mince the heart tissue in ice-cold isolation buffer (containing sucrose (B13894), buffer, and a chelating agent like EGTA).

-

Homogenize the tissue gently to release the mitochondria.

-

Perform differential centrifugation to separate the mitochondria from other cellular components. The final mitochondrial pellet is resuspended in a suitable buffer.

-

-

Measurement of Oxygen Consumption:

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Add the isolated mitochondria to the respiration medium in the chamber.

-

Measure the basal oxygen consumption rate.

-

Sequentially add different substrates (e.g., pyruvate, glutamate, succinate) and inhibitors (e.g., rotenone, antimycin A) to assess the function of different complexes of the electron transport chain.

-

The rate of oxygen consumption is a direct measure of mitochondrial respiration.

-

Assessment of Myocardial Lipidosis using Oil Red O Staining

Objective: To visualize and semi-quantify the accumulation of neutral lipids in heart tissue.

Protocol:

-

Tissue Preparation:

-

Fix the heart tissue in 10% neutral buffered formalin.

-

Cryoprotect the tissue by immersing it in a sucrose solution.

-

Embed the tissue in an optimal cutting temperature (OCT) compound and freeze.

-

Cut thin sections (e.g., 10 µm) using a cryostat.

-

-

Staining:

-

Rinse the sections in distilled water.

-

Stain with a freshly prepared Oil Red O solution for a specified time.

-

Differentiate the staining with a brief rinse in isopropanol.

-

Counterstain the nuclei with hematoxylin.

-

-

Microscopy and Analysis:

-

Mount the stained sections with an aqueous mounting medium.

-

Examine the sections under a light microscope. Lipid droplets will appear as red-orange globules.

-

Semi-quantify the lipid accumulation using a scoring system based on the size and number of lipid droplets.

-

Visualizations of Key Pathways and Relationships

Signaling Pathways

Caption: DHA-mediated activation of the CREB signaling pathway.

Caption: Erucic acid's impact on mitochondrial fatty acid oxidation.

Experimental Workflows

Caption: Workflow for fatty acid analysis by GC-MS.

Logical Relationships

References

- 1. Enzymatic characterization of ELOVL1, a key enzyme in very long-chain fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of a reversible cardiac lipidosis by a dietary long-chain fatty acid (erucic acid). Relationship to lipid accumulation in border zones of myocardial infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 486 Is Lorenzo’s oil effective for the treatment of children with X-linked adrenoleukodystrophy? A systematic review of the literature - ProQuest [proquest.com]

- 4. Peroxisomal oxidation of erucic acid suppresses mitochondrial fatty acid oxidation by stimulating malonyl-CoA formation in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peroxisomal oxidation of erucic acid suppresses mitochondrial fatty acid oxidation by stimulating malonyl-CoA formation in the rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of dietary saturated fat on erucic acid induced myocardial lipidosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The key roles of elongases and desaturases in mammalian fatty acid metabolism: Insights from transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies of the mode of action of erucic acid on heart metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adrenoleukodystrophy - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. researchgate.net [researchgate.net]

- 15. adc.bmj.com [adc.bmj.com]

- 16. jnnp.bmj.com [jnnp.bmj.com]

- 17. researchgate.net [researchgate.net]

- 18. Cardiac lesions in rats fed rapeseed oils - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nofima.no [nofima.no]

- 20. Frontiers | Comparsion of Activities of Fatty Acyl Desaturases and Elongases Among Six Teleosts With Different Feeding and Ecological Habits [frontiersin.org]

- 21. Fatty acid composition and fatty acid elongase and stearoyl-CoA desaturase activities in tissues of steers fed high oleate sunflower seed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Activation of WNT and CREB Signaling Pathways in Human Neuronal Cells in Response to the Omega-3 Fatty Acid Docosahexaenoic Acid (DHA) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ils.unc.edu [ils.unc.edu]

The Biosynthesis Pathway of Erucic Acid in Brassica Species: A Technical Guide

Abstract

Erucic acid (cis-13-docosenoic acid, 22:1), a very-long-chain monounsaturated fatty acid, is a significant component of the seed oil in many Brassica species. Its biosynthesis is a subject of intense research due to its industrial applications and the need to control its levels in edible oils. This technical guide provides a comprehensive overview of the erucic acid biosynthesis pathway in Brassica species, detailing the enzymatic steps, genetic control, and regulatory mechanisms. It is intended for researchers, scientists, and professionals in drug development and biotechnology who are engaged in the study and manipulation of this important metabolic pathway. This document includes detailed experimental protocols for key analyses, quantitative data on enzyme kinetics and gene expression, and visual representations of the biochemical and regulatory pathways.

Introduction

The genus Brassica encompasses a diverse group of plants, including economically important oilseed crops like rapeseed (Brassica napus), mustard (Brassica juncea), and Brassica rapa. The fatty acid composition of the seed oil from these species is a critical determinant of its nutritional value and industrial utility. Erucic acid, in particular, has garnered significant attention. While high levels of erucic acid are undesirable in edible oils, it is a valuable feedstock for the oleochemical industry, used in the production of lubricants, surfactants, and polymers.[1] This dual role has driven extensive research into the genetic and biochemical mechanisms that govern its synthesis, with the goal of developing Brassica varieties with tailored erucic acid content.

This guide will provide an in-depth exploration of the erucic acid biosynthesis pathway, from the initial steps of fatty acid synthesis in the plastid to the elongation reactions in the endoplasmic reticulum and the final incorporation into triacylglycerols.

The Biosynthesis Pathway of Erucic Acid

The synthesis of erucic acid in Brassica species is a multi-step process that begins with the de novo synthesis of oleic acid (18:1) in the plastids, followed by its elongation in the endoplasmic reticulum (ER).[1][2]

De Novo Fatty Acid Synthesis in Plastids

The foundational steps of fatty acid synthesis occur in the plastids, where acetyl-CoA is converted to palmitic acid (16:0) and then to stearic acid (18:0) by the fatty acid synthase (FAS) complex. A soluble stearoyl-acyl carrier protein (ACP) desaturase (SAD) then introduces a double bond into stearoyl-ACP to form oleoyl-ACP. The resulting oleic acid is then exported to the cytoplasm as oleoyl-CoA.[3]

Fatty Acid Elongation in the Endoplasmic Reticulum

The key steps in the formation of erucic acid occur in the ER, where oleoyl-CoA undergoes two successive cycles of elongation, each adding a two-carbon unit. This process is catalyzed by a membrane-bound fatty acid elongase (FAE) complex, which consists of four enzymes:

-

3-Ketoacyl-CoA Synthase (KCS): This is the rate-limiting enzyme in the elongation process and is encoded by the Fatty Acid Elongase 1 (FAE1) gene.[4] It catalyzes the condensation of a long-chain acyl-CoA (the substrate) with malonyl-CoA to form a 3-ketoacyl-CoA.[1]

-

3-Ketoacyl-CoA Reductase (KCR): This enzyme reduces the 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.

-

3-Hydroxyacyl-CoA Dehydratase (HCD): The 3-hydroxyacyl-CoA is then dehydrated to form a trans-2,3-enoyl-CoA.

-

trans-2,3-Enoyl-CoA Reductase (ECR): Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA that is two carbons longer than the initial substrate.

The first cycle of elongation converts oleoyl-CoA (18:1) to eicosenoyl-CoA (20:1), and the second cycle elongates eicosenoyl-CoA to erucoyl-CoA (22:1).[1]

Incorporation into Triacylglycerols (TAGs)

Once synthesized, erucoyl-CoA is incorporated into triacylglycerols (TAGs), the primary storage form of fatty acids in seeds. This occurs primarily through the Kennedy pathway, which involves the sequential acylation of a glycerol-3-phosphate backbone by glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAAT), and diacylglycerol acyltransferase (DGAT).[4][5]

Genetic Control of Erucic Acid Biosynthesis

The primary determinant of erucic acid content in Brassica species is the FAE1 gene, which encodes the KCS enzyme.[4] In allotetraploid Brassica napus, there are two functional copies of the FAE1 gene, located on the A8 and C3 chromosomes.[6] The expression levels of these genes are highly correlated with the final erucic acid content in the seeds. High-erucic acid varieties exhibit high levels of FAE1 expression, while low-erucic acid varieties have minimal or no expression.[1] Mutations in the FAE1 gene, such as deletions or single nucleotide polymorphisms, can lead to a non-functional KCS enzyme and a low-erucic acid phenotype.[7]

Regulatory Mechanisms

The biosynthesis of erucic acid is tightly regulated at the transcriptional level. The promoter of the FAE1 gene contains cis-acting elements that are recognized by various transcription factors, which in turn modulate its expression.

Jasmonic Acid (JA) Signaling Pathway

The jasmonic acid (JA) signaling pathway has been implicated in the regulation of FAE1 expression. The transcription factor MYC2, a key component of the JA signaling pathway, has been shown to directly bind to the promoter of BnFAE1 and negatively regulate its transcription.[8] This suggests that JA may play a role in fine-tuning erucic acid levels in response to developmental or environmental cues.

Quantitative Data

Table 1: Erucic Acid Content in Various Brassica Species and Cultivars

| Species | Cultivar/Accession | Erucic Acid Content (%) | Reference |

| Brassica napus | High-erucic (WH3401) | ~34% | [2] |

| Brassica napus | Low-erucic (WY20) | ~0% | [2] |

| Brassica napus | Various cultivars | 0 - 3.30% | [4] |

| Brassica juncea | Various cultivars | 23.75 - 38.19% | [4] |

| Brassica carinata | Various cultivars | 38.89 - 45.23% | [4] |

| Brassica oleracea | Various cultivars | 46.25 - 46.38% | [4] |

| Brassica nigra | Various cultivars | 34.76 - 35.50% | [4] |

| Brassica rapa | Various cultivars | 24.89 - 48.15% | [4] |

Table 2: Impact of Genetic Modification on Erucic Acid Content in Brassica Species

| Genetic Modification | Host Plant | Change in Erucic Acid Content | Reference |

| Overexpression of C. abyssinica FAE1 | B. carinata | Increased from 35.5% to 51.9% | [6] |

| CRISPR/Cas9 knockout of BnFAE1 | B. napus (high-erucic) | Reduced from ~34.6% to 0.02% | [3] |

| Overexpression of BnFAE1 and LdPLAAT | B. carinata | Increased by 19% to 29% | [9] |

Experimental Protocols

Lipid Extraction from Brassica Seeds (Modified Bligh and Dyer Method)

This protocol describes the extraction of total lipids from Brassica seeds.

Materials:

-

Brassica seeds

-

Deionized water

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

Glass centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Grind a known weight of Brassica seeds (e.g., 100 mg) to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Transfer the powder to a glass centrifuge tube.

-

Add 1 ml of methanol and vortex thoroughly.

-

Add 2 ml of chloroform and vortex again.

-

Add 0.8 ml of deionized water and vortex for 1 minute to create a biphasic solution.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

-

Evaporate the chloroform to dryness under a stream of nitrogen or using a rotary evaporator.

-

The weight of the dried lipid extract can be used to determine the total lipid content of the seeds.

Fatty Acid Analysis by Gas Chromatography (GC)

This protocol outlines the preparation of fatty acid methyl esters (FAMEs) and their analysis by GC.

Materials:

-

Lipid extract (from Protocol 6.1)

-

Methanolic HCl (5%) or BF3-methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-23)

-

FAME standards

Procedure:

-

Resuspend the dried lipid extract in 1 ml of 5% methanolic HCl.

-

Incubate at 80°C for 1 hour to transmethylate the fatty acids.

-

After cooling, add 1 ml of deionized water and 1 ml of hexane. Vortex to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a new tube.

-

Wash the hexane layer with 1 ml of saturated NaCl solution.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

Inject 1 µl of the FAME solution into the GC-FID for analysis.

-

Identify and quantify the fatty acids by comparing their retention times and peak areas to those of known FAME standards.

Agrobacterium-mediated Transformation of Brassica napus

This protocol provides a general outline for the genetic transformation of Brassica napus using Agrobacterium tumefaciens.

Materials:

-

Brassica napus seeds

-

Agrobacterium tumefaciens strain (e.g., GV3101) carrying the desired transgene in a binary vector

-

Murashige and Skoog (MS) medium with appropriate hormones for callus induction, shoot regeneration, and root formation

-

Antibiotics for selection (e.g., kanamycin, hygromycin) and to eliminate Agrobacterium (e.g., cefotaxime)

-

Sterile petri dishes, forceps, and scalpels

Procedure:

-

Sterilize Brassica napus seeds and germinate them on MS medium.

-

Prepare explants (e.g., cotyledons, hypocotyls) from young seedlings.

-

Inoculate the explants with an overnight culture of Agrobacterium tumefaciens harboring the gene of interest.

-

Co-cultivate the explants with Agrobacterium for 2-3 days in the dark.

-

Transfer the explants to a callus induction medium containing selection and bacteriostatic antibiotics.

-

Subculture the calli every 2-3 weeks on fresh medium until shoots regenerate.

-

Excise the regenerated shoots and transfer them to a rooting medium.

-

Once rooted, transfer the plantlets to soil and acclimatize them in a greenhouse.

-

Confirm the presence and expression of the transgene in the putative transgenic plants using PCR, Southern blotting, and/or quantitative real-time PCR (qRT-PCR).

Conclusion

The biosynthesis of erucic acid in Brassica species is a well-characterized pathway, with the FAE1 gene playing a central role. The knowledge of the enzymes, genes, and regulatory networks involved has enabled the development of Brassica varieties with modified erucic acid content through conventional breeding and genetic engineering. Future research will likely focus on further elucidating the complex regulatory networks that control FAE1 expression and on optimizing the metabolic flux towards the production of very-long-chain fatty acids for industrial applications. The protocols and data presented in this guide provide a solid foundation for researchers to contribute to this exciting field.

References

- 1. Establishment and Validation of Reference Genes of Brassica napus L. for Digital PCR Detection of Genetically Modified Canola - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterogeneous Distribution of Erucic Acid in Brassica napus Seeds [frontiersin.org]

- 3. Frontiers | CRISPR/Cas9-Targeted Mutagenesis of BnaFAE1 Genes Confers Low-Erucic Acid in Brassica napus [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Studies into factors contributing to substrate specificity of membrane-bound 3-ketoacyl-CoA synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

chemical and physical properties of cetoleic acid

An In-Depth Technical Guide to the Chemical and Physical Properties of Cetoleic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetoleic acid, an omega-11 long-chain monounsaturated fatty acid, is gaining attention within the scientific community for its potential applications in cardiovascular disease research and its role in fatty acid metabolism.[1][2][3][4] Found predominantly in deep-sea fish, cetoleic acid has demonstrated bioactive properties, including the ability to enhance the synthesis of essential omega-3 fatty acids.[1][3][4][5] This technical guide provides a comprehensive overview of the , detailed experimental protocols for their determination, and an exploration of its known biological signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of cetoleic acid are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Identifiers and Structure

| Property | Value | Source(s) |

| IUPAC Name | (11Z)-docos-11-enoic acid | [2][6] |

| Synonyms | cis-11-Docosenoic acid, (Z)-docos-11-enoic acid | [7] |

| CAS Number | 1002-96-6 | [1][2][6][8] |

| Molecular Formula | C22H42O2 | [2][3][8][9][10] |

| Molecular Weight | 338.57 g/mol | [1][3][8][10] |

| Chemical Structure | CCCCCCCCCC/C=C\CCCCCCCCCC(=O)O (SMILES) |

Physical Properties

| Property | Value | Source(s) |

| Physical Description | Solid at room temperature | [11] |

| Melting Point | 32–33.7 °C (90–91 °F; 305–306 K) | [2][8][12] |

| Boiling Point | 453.3 °C at 760 mmHg | [2][11] |

| Density | 0.891 g/cm³ | [2][11] |

| Solubility | Soluble in ethanol (B145695) and organic solvents like chloroform. Practically insoluble in water. | [7][9] |

| Flash Point | 349.9 °C | [2] |

Experimental Protocols

Detailed methodologies for the determination of the key physical and chemical properties of fatty acids like cetoleic acid are outlined below. These represent standard analytical procedures.

Determination of Melting Point

The melting point of fatty acids is typically determined using the capillary tube method.

-

Sample Preparation: A small amount of the solid cetoleic acid is introduced into a thin-walled capillary tube, which is then sealed at one end. The sample is packed down to the bottom of the tube.

-

Apparatus: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube or a digital melting point apparatus).

-

Measurement: The bath is heated slowly and steadily. The temperature at which the solid begins to melt (the first sign of liquid) and the temperature at which the entire solid has turned into a clear liquid are recorded. The melting point is reported as this range. For fats and oils, which are mixtures of glycerides, they soften gradually before becoming completely liquid.[2]

Determination of Boiling Point

The boiling point of high-molecular-weight fatty acids is often determined under reduced pressure to prevent decomposition. The micro-boiling point method is suitable for small sample sizes.

-

Sample Preparation: A small volume of liquid cetoleic acid is placed in a small test tube or vial. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus: The sample tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube.

-

Measurement: The sample is heated until a steady stream of bubbles emerges from the inverted capillary tube. The heat is then removed, and the sample is allowed to cool. The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Density

The density of fatty acids can be determined using a pycnometer or a hydrometer.

-

Pycnometer Method:

-

A pycnometer (a flask with a specific volume) is weighed empty.

-

It is then filled with the molten cetoleic acid, and the excess is removed.

-

The filled pycnometer is weighed again at a controlled temperature.

-

The density is calculated by dividing the mass of the fatty acid by the volume of the pycnometer.

-

-

Hydrometer Method:

-

The molten cetoleic acid is placed in a graduated cylinder.

-

A calibrated hydrometer is gently lowered into the liquid.

-

The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.

-

Determination of Solubility

The solubility of cetoleic acid in various solvents is determined by the equilibrium saturation method.

-

Sample Preparation: An excess amount of cetoleic acid is added to a known volume of the solvent (e.g., ethanol, water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached.

-

Analysis: The saturated solution is filtered to remove the undissolved solute. A known volume of the filtrate is then analyzed (e.g., by titration or chromatography) to determine the concentration of the dissolved cetoleic acid. This concentration represents its solubility at that temperature.

Biological Activity and Signaling Pathway

Cetoleic acid has been shown to play a significant role in the metabolic pathway of n-3 fatty acids. Specifically, it promotes the conversion of α-linolenic acid (ALA) to the more bioactive eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[5][13][14][15]

Experimental Workflow for In Vitro Studies

The stimulatory effect of cetoleic acid on the n-3 fatty acid pathway has been investigated using in vitro cell models, such as human liver cells (HepG2) and primary salmon liver cells.[5][13][14][15]

Signaling Pathway: Cetoleic Acid's Influence on n-3 Fatty Acid Metabolism

Cetoleic acid appears to enhance the efficiency of the enzymatic pathway that converts ALA to EPA and DHA. This pathway involves a series of desaturation and elongation steps.

Conclusion

Cetoleic acid possesses distinct chemical and physical properties that are foundational to its study and potential applications. Its biological significance, particularly its ability to enhance the endogenous production of EPA and DHA, positions it as a fatty acid of interest for further research in nutrition, pharmacology, and drug development. The methodologies and data presented in this guide offer a comprehensive resource for professionals engaged in the study of this promising long-chain monounsaturated fatty acid.

References

- 1. web.vscht.cz [web.vscht.cz]

- 2. egyankosh.ac.in [egyankosh.ac.in]

- 3. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]

- 4. isarpublisher.com [isarpublisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. nofima.no [nofima.no]

- 9. The long-chain monounsaturated cetoleic acid improves the efficiency of the n-3 fatty acid metabolic pathway in Atlantic salmon and human HepG2 cells [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty acid metabolism in Atlantic salmon (Salmo salar L.) hepatocytes and influence of dietary vegetable oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 14. byjus.com [byjus.com]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

Unraveling Docosenoic Acid: A Technical Guide to Its Discovery and Scientific Journey

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide navigates the discovery and historical research of docosenoic acid, a very-long-chain fatty acid with a compelling history intertwined with industrial applications, nutritional controversies, and therapeutic potential. This document provides a detailed exploration of the core scientific investigations, from initial isolation to modern analytical techniques, and presents key quantitative data and experimental methodologies in a clear, structured format for researchers and drug development professionals.

The Dawn of Discovery: Isolating and Characterizing this compound Isomers

The story of this compound begins in the mid-19th century, a period of burgeoning exploration in the field of organic chemistry. The initial discoveries focused on two primary isomers, erucic acid and cetoleic acid, isolated from distinct natural sources.

Erucic Acid: The Rapeseed Pioneer

Erucic acid (cis-13-docosenoic acid) was the first isomer of this compound to be identified.

Discovery: In 1853, F. Websky was the first to isolate and characterize erucic acid from rapeseed oil (Brassica napus)[1]. This discovery marked a significant step in understanding the composition of vegetable oils.

Historical Isolation and Characterization Protocol: Early methods for isolating and characterizing fatty acids were laborious and relied on fundamental chemical principles. The general workflow involved saponification, separation of fatty acids, and determination of physical properties.

Experimental Protocol: Classical Isolation of Erucic Acid from Rapeseed Oil

This protocol is a representation of the techniques available in the mid-to-late 19th century.

Objective: To isolate and characterize erucic acid from rapeseed oil.

Materials:

-

Rapeseed oil

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Lead acetate

-

Diethyl ether

-

Apparatus for saponification (reflux condenser), filtration, and distillation

Methodology:

-

Saponification:

-

A known quantity of rapeseed oil was heated with an alcoholic solution of potassium hydroxide. This process, known as saponification, hydrolyzes the triglycerides in the oil into glycerol (B35011) and the potassium salts of the fatty acids (soaps). The mixture was typically refluxed for several hours to ensure complete reaction.

-

-

Liberation of Free Fatty Acids:

-

After saponification, the ethanol was distilled off. The remaining soap solution was then acidified with a mineral acid, such as hydrochloric acid, to protonate the fatty acid salts and liberate the free fatty acids.

-

-

Separation by Lead Salt Precipitation:

-

The mixture of free fatty acids was then treated with a solution of lead acetate. This formed lead salts of the fatty acids. The key to this separation technique, introduced by Gusserow in 1828 and later improved by Varrentrapp in 1840, was the differential solubility of these lead salts in ether[2]. The lead salts of saturated fatty acids are less soluble in cold ether than those of unsaturated fatty acids.

-

The precipitate, containing the lead salts of both saturated and unsaturated fatty acids, was filtered.

-

The precipitate was then treated with cold diethyl ether. The lead salts of the unsaturated fatty acids, including erucic acid, would dissolve, while the lead salts of the saturated fatty acids remained largely insoluble.

-

-

Recovery of Unsaturated Fatty Acids:

-

The ether solution containing the lead salts of the unsaturated fatty acids was separated and then treated with a strong acid (e.g., HCl) to regenerate the free unsaturated fatty acids and precipitate lead chloride.

-

-

Fractional Distillation (Later Method):

-

As technology advanced, fractional distillation under reduced pressure became a crucial technique for separating fatty acids based on their boiling points, which are influenced by chain length. This allowed for a more refined separation of the C22 this compound from other unsaturated fatty acids.

-

-

Characterization:

-

The purity of the isolated erucic acid was assessed by its melting point.

-

Early structural elucidation methods were destructive. One such method was ozonolysis, which involves reacting the fatty acid with ozone to cleave the double bond. Analysis of the resulting fragments (aldehydes or carboxylic acids) allowed chemists to determine the position of the double bond in the carbon chain[3][4].

-

Cetoleic Acid: A Marine Discovery

Cetoleic acid (cis-11-docosenoic acid), an isomer of erucic acid, was later discovered in marine oils.

Discovery: While the exact first isolation is less documented in readily available historical texts compared to erucic acid, early 20th-century research identified cetoleic acid as a significant component of fish oils, particularly from herring.

Historical Context: The investigation of marine oils was driven by their importance in various industries, including the production of soaps, lubricants, and as a source of dietary fats. The methods for isolation and characterization would have been similar to those used for erucic acid, relying on saponification, lead salt precipitation, and fractional distillation.

Quantitative Analysis Through the Ages

The ability to quantify the amount of this compound in various sources has been crucial for both industrial and nutritional research.

Historical Quantitative Data

Early analyses of rapeseed oils revealed a high concentration of erucic acid in traditional cultivars.

| Rapeseed Variety/Era | Erucic Acid Content (%) | Reference/Notes |

| Traditional Brassica napus (Pre-1970s) | 40-50% | High-erucic acid rapeseed (HEAR)[5] |

| Traditional Brassica rapa (Pre-1970s) | 40-50% | High-erucic acid rapeseed (HEAR)[5] |

| Early Low-Erucic Acid Rapeseed (LEAR) | < 5% | Developed through selective breeding in the 1970s.[6] |

Modern Analytical Techniques

The advent of chromatography revolutionized the analysis of fatty acids, providing much greater precision and resolution.

Experimental Protocol: Modern Analysis of this compound by Gas Chromatography (GC)

Objective: To quantify the this compound content in an oil sample.

Materials:

-

Oil sample (e.g., rapeseed oil, fish oil)

-

Methanolic solution of potassium hydroxide or sodium hydroxide (for transesterification)

-

Hexane or other suitable organic solvent

-

Internal standard (e.g., a fatty acid not present in the sample)

-

Gas chromatograph (GC) with a flame ionization detector (FID) or mass spectrometer (MS)

-

Capillary GC column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar stationary phase like DB-FATWAX UI)[7]

Methodology:

-

Lipid Extraction (if necessary):

-

For solid samples, lipids are first extracted using a solvent system, a common method being the Folch extraction (chloroform:methanol mixture).

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

The oil sample is reacted with a methanolic solution of a base (e.g., KOH) to convert the fatty acids from their triglyceride form into their more volatile methyl esters. This is a crucial step for GC analysis.

-

An internal standard is added at this stage for accurate quantification.

-

-

Gas Chromatography (GC) Analysis:

-

The FAMEs mixture is dissolved in a suitable solvent (e.g., hexane) and injected into the gas chromatograph.

-

The FAMEs are separated on the capillary column based on their boiling points and polarity.

-

The separated FAMEs are detected by the FID or MS.

-

-

Quantification:

-

The area of the peak corresponding to the this compound methyl ester is compared to the area of the internal standard peak to determine its concentration in the original sample.

-

Historical Research and Shifting Perspectives

The scientific narrative of this compound, particularly erucic acid, has been marked by periods of intense interest and controversy.

The "Toxic Oil Syndrome" and the Erucic Acid Scare

In 1981, a widespread poisoning event occurred in Spain, which was initially and incorrectly attributed to the consumption of rapeseed oil with a high erucic acid content. This event became known as the "Toxic Oil Syndrome."[8][9] However, further investigation revealed that the oil had been adulterated with aniline, and erucic acid was not the causative agent.[8] Despite this, the incident cast a long shadow over rapeseed oil and led to stricter regulations on erucic acid levels in edible oils in many countries. In the EU, the maximum level for erucic acid in vegetable oils and fats is now 5%, with even lower limits for infant formula.

Lorenzo's Oil: A Story of Hope and Scientific Inquiry

In the 1980s, erucic acid gained renewed attention for its potential therapeutic use in the form of "Lorenzo's Oil."[10] Developed by Augusto and Michaela Odone for their son Lorenzo, who was diagnosed with adrenoleukodystrophy (ALD), Lorenzo's Oil is a mixture of oleic acid and erucic acid. ALD is a rare genetic disorder characterized by the accumulation of very-long-chain fatty acids, leading to severe neurological damage. The rationale behind Lorenzo's Oil was to competitively inhibit the enzymes responsible for the synthesis of these harmful fatty acids. While its efficacy remains a subject of scientific debate, the story of Lorenzo's Oil brought significant public awareness to ALD and the potential of dietary interventions in metabolic disorders.[10][11]

Biosynthesis and Metabolic Pathways

The formation and breakdown of docosenoic acids are governed by specific enzymatic pathways.

Erucic Acid Biosynthesis

Erucic acid is synthesized in plants of the Brassicaceae family through the elongation of oleic acid (C18:1). This process occurs in the endoplasmic reticulum and involves a fatty acid elongase (FAE) complex.

Caption: Biosynthesis pathway of erucic acid in Brassicaceae.

Cetoleic Acid Metabolism and Signaling

Cetoleic acid, primarily obtained from the diet through the consumption of certain fish, undergoes metabolic processing in the body. Research suggests that cetoleic acid can be chain-shortened and may also influence the metabolism of other fatty acids.

Recent studies have indicated that cetoleic acid can enhance the conversion of alpha-linolenic acid (ALA) to the beneficial long-chain omega-3 fatty acids eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA)[9][11][12]. This suggests a potential role for cetoleic acid in modulating lipid metabolism and inflammatory pathways.

Caption: Metabolism of cetoleic acid and its influence on omega-3 fatty acid synthesis.

Conclusion

The scientific journey of this compound, from the initial isolation of erucic acid in the 19th century to the ongoing research into the metabolic effects of cetoleic acid, reflects the evolution of analytical chemistry and our understanding of lipid biochemistry. For researchers and professionals in drug development, the history of this compound offers valuable insights into the complex interplay between chemical structure, metabolic function, and human health. The historical controversies surrounding erucic acid underscore the importance of rigorous scientific investigation, while the story of Lorenzo's Oil highlights the potential for targeted nutritional interventions in metabolic diseases. Continued research into the diverse isomers of this compound and their distinct biological activities promises to unveil new therapeutic avenues and a deeper appreciation for the role of these very-long-chain fatty acids in health and disease.

References

- 1. History | Cyberlipid [cyberlipid.gerli.com]

- 2. FA analysis History | Cyberlipid [cyberlipid.gerli.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. scribd.com [scribd.com]

- 5. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. foodstandards.gov.au [foodstandards.gov.au]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. cambridge.org [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. The long-chain monounsaturated cetoleic acid improves the efficiency of the n-3 fatty acid metabolic pathway in Atlantic salmon and human HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. grontvedtbiotech.no [grontvedtbiotech.no]

Docosenoic Acid Isomers in Marine Organisms: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Docosenoic acids, a group of very-long-chain monounsaturated fatty acids (VLC-MUFAs) with a 22-carbon backbone (C22:1), are increasingly recognized for their significant presence and diverse biological activities in marine ecosystems. These fatty acids, existing as various positional isomers, play crucial roles in the physiology of marine organisms and are of growing interest for their potential applications in human health and drug development. This technical guide provides an in-depth overview of the prominent docosenoic acid isomers found in marine life, their quantitative distribution, detailed experimental protocols for their analysis, and an exploration of their known signaling pathways.

Key this compound Isomers in Marine Organisms

The most significant this compound isomers encountered in marine organisms include cetoleic acid (22:1n-11) and erucic acid (22:1n-9). Another related and important very-long-chain fatty acid, nervonic acid (24:1n-9), is often discussed in the context of marine lipids due to its biosynthesis from erucic acid and its presence in certain marine species.

-

Cetoleic Acid (22:1n-11): This isomer is particularly abundant in fish from the North Atlantic, such as herring, capelin, and sand eel.[1][2] It is a major component of the long-chain monounsaturated fatty acids in these species.[3]

-

Erucic Acid (22:1n-9): While famously known for its high concentration in rapeseed and mustard seeds, erucic acid is also naturally present in the marine food chain.[4][5] It is found in various fish species, with its concentration often correlating with the total lipid content of the fish.[6][7]

-

Nervonic Acid (24:1n-9): As the elongation product of erucic acid, nervonic acid is a key component of the white matter in animal brains and is found in marine organisms, including the marine diatom Nitzschia cylindrus and King salmon.[8][9]

Quantitative Distribution of this compound Isomers

The concentration of this compound isomers varies significantly among different marine species, their tissues, and geographical locations. The following tables summarize the available quantitative data.

Table 1: Concentration of Erucic Acid (22:1n-9) in Various Marine Organisms

| Species | Tissue | Mean Concentration (mg/100g) | Maximum Concentration (mg/100g) | Reference |

| Farmed Salmon | Fillet | 89.4 | 179.0 | [6][7] |

| Wild Salmon | Fillet | 141 | 290 | [7] |

| Mackerel | Fillet | 260.4 | 601 | [6][7] |

| Herring | Fillet | - | 220 - 430 | [6] |

| Halibut | Fillet | - | 220 - 430 | [6] |

| Cod | Liver | >400 | - | [6] |

| Saithe | Liver | >400 | - | [6] |

| Fish Oil Supplements | - | 371.3 | 678 | [6][7] |

Table 2: Content of Cetoleic Acid (22:1n-11) in North Atlantic Fish Oils

| Fish Species | Cetoleic Acid Content (% of total LC-MUFAs) | Reference |

| Herring | 10 - 22 | [3] |

| Mackerel | 10 - 22 | [3] |

Table 3: Nervonic Acid (24:1n-9) Content in Selected Organisms

| Organism | Nervonic Acid Content | Reference |

| King Salmon (Chinook) | 140 mg/100g | [8] |

| Marine Diatom (Nitzschia cylindrus) | Present | [8] |

Experimental Protocols

Accurate analysis of this compound isomers requires specific and detailed methodologies. This section outlines key experimental protocols from lipid extraction to in vitro assays.

Lipid Extraction from Marine Tissues (Modified Folch Method)

This protocol is a widely used method for extracting total lipids from biological samples.[10]

Materials:

-

Methanol

-

Chloroform-extracted water

-

Centrifuge tubes (glass, with PTFE-lined caps)

-

Homogenizer (for solid samples)

-

Nitrogen gas stream

-

Ice bath

Procedure:

-

Homogenize a known weight of the marine tissue sample in a 2:1 (v/v) mixture of chloroform and methanol. Keep the sample on ice to minimize lipid degradation.

-

After homogenization, add more chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v).

-

Vortex the mixture thoroughly and then centrifuge to separate the phases.

-

The lower chloroform phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen gas to yield the total lipid extract.

-

The extracted lipids should be stored under nitrogen at -20°C or lower to prevent oxidation.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, fatty acids are converted to their more volatile methyl esters. Acid-catalyzed transesterification is a common method.[11][12][13]

Materials:

-

BF3-methanol solution (12-14%) or 5% acetyl chloride in methanol

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Glass tubes with Teflon-lined caps

Procedure:

-

Dissolve the lipid extract in a small volume of hexane.

-

Add the BF3-methanol or acetyl chloride-methanol reagent.

-

Seal the tube and heat at 100°C for a specified time (e.g., 30-60 minutes).

-

Cool the tube on ice and add water and hexane to partition the FAMEs into the hexane layer.

-

Wash the hexane layer with a saturated sodium bicarbonate solution and then with water to remove the acid catalyst.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

The resulting FAME solution is ready for GC analysis.

Gas Chromatography (GC) for this compound Isomer Separation

The separation of positional isomers of this compound requires high-polarity capillary columns.[1][14]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: Highly polar ionic liquid stationary phase column, such as SLB-IL100 (60 m x 0.32 mm i.d.) or SLB-IL111.[1][14]

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: Isothermal analysis at a temperature between 150°C and 180°C is effective for separating 22:1 isomers.[1][14] For a broader fatty acid profile, a temperature gradient may be used, for example, starting at 140°C and ramping up to 240°C.[15]

-

Injector and Detector Temperature: Typically set at 250-260°C and 280°C, respectively.[15]

-

Identification: FAME peaks are identified by comparing their retention times with those of authentic standards.

The following diagram illustrates a general workflow for the analysis of this compound isomers from marine samples.

In Vitro Assay for Fatty Acid Metabolism in HepG2 Cells

This protocol is used to assess the impact of this compound isomers on the metabolism of other fatty acids, such as the conversion of α-linolenic acid (ALA) to eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[2][16]

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)

-

This compound isomer of interest (e.g., cetoleic acid)

-

Radiolabeled fatty acid substrate (e.g., [1-14C]ALA)

-

Scintillation counter

Procedure:

-

Culture HepG2 cells in DMEM supplemented with FBS.

-

Enrich the cells with the this compound isomer by adding it to the culture medium at various concentrations for a set period (e.g., 24 hours).

-

After the enrichment period, incubate the cells with a radiolabeled substrate, such as [1-14C]ALA.

-

Following incubation, harvest the cells and extract the total lipids.

-

Separate the different fatty acid methyl esters using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the fractions corresponding to the substrate (ALA) and the metabolic products (EPA, DHA) using a scintillation counter.

-

An increase in radioactivity in the EPA and DHA fractions in cells treated with the this compound isomer indicates a stimulation of the conversion pathway.

Signaling and Metabolic Pathways

Cetoleic Acid and the n-3 Fatty Acid Metabolic Pathway

Cetoleic acid has been shown to enhance the conversion of ALA to the long-chain omega-3 fatty acids EPA and DHA.[2][16][17] The proposed mechanism involves the modulation of the activity of desaturase and elongase enzymes in the n-3 fatty acid synthesis pathway. Specifically, cetoleic acid appears to counteract the known inhibitory effect of DHA on this pathway.[2][16]

Biosynthesis of Nervonic Acid

Nervonic acid is synthesized in nature through the elongation of oleic acid (18:1n-9), with erucic acid (22:1n-9) serving as its direct precursor.[8][18] This elongation process involves a series of enzymatic reactions.

References

- 1. researchgate.net [researchgate.net]

- 2. grontvedtbiotech.no [grontvedtbiotech.no]

- 3. Omega-11-rich fish oil may lower risk factors for cardiometabolic syndrome [nutraingredients.com]

- 4. A Review of Erucic Acid Production in Brassicaceae Oilseeds: Progress and Prospects for the Genetic Engineering of High and Low-Erucic Acid Rapeseeds (Brassica napus) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. foodstandards.gov.au [foodstandards.gov.au]

- 6. Erucic Acid (22:1n-9) in Fish Feed, Farmed, and Wild Fish and Seafood Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nervonic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mun.ca [mun.ca]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Gas chromatographic separation of this compound positional isomers on an SLB-IL100 ionic liquid column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 16. nofima.no [nofima.no]

- 17. agilent.com [agilent.com]

- 18. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]

A Technical Guide to the Natural Sources of Docosenoic Acid and Its Derivatives for Researchers and Drug Development Professionals

Abstract

Docosenoic acid, a C22 monounsaturated fatty acid, and its derivatives are gaining increasing attention in the scientific community for their diverse biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the natural sources of this compound, with a primary focus on its major isomers: erucic acid and cetoleic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the quantitative distribution of these fatty acids in various plant and marine sources. Furthermore, it details the experimental protocols for their extraction and quantification and elucidates key signaling pathways associated with their metabolism and biological effects. The information is presented through structured data tables, detailed methodologies, and explanatory diagrams to facilitate research and development efforts in this promising field.

Introduction

This compound (22:1) is a long-chain monounsaturated fatty acid with several positional isomers, the most common of which are erucic acid (cis-13-docosenoic acid, 22:1n-9) and cetoleic acid (cis-11-docosenoic acid, 22:1n-11). These compounds are naturally present in a variety of plant and marine organisms. Historically, high concentrations of erucic acid in rapeseed oil were a nutritional concern, leading to the development of low-erucic acid varieties (canola oil). However, recent research has highlighted the potential therapeutic applications of this compound and its derivatives, such as in the management of X-linked adrenoleukodystrophy (ALD) with Lorenzo's oil, a mixture containing erucic acid. Cetoleic acid, found in fish oils, has also been shown to have beneficial effects on lipid metabolism. This guide aims to provide a detailed technical resource on the natural sourcing, analysis, and biological context of these important fatty acids.

Natural Sources and Quantitative Data

The primary natural sources of this compound are plants from the Brassicaceae family, which are rich in erucic acid, and various marine organisms, which are significant sources of cetoleic acid. The following tables summarize the quantitative content of these fatty acids in various natural sources.

Table 1: Erucic Acid Content in Brassicaceae Seed Oils

| Plant Species | Common Name | Erucic Acid Content (% of total fatty acids) | Reference(s) |

| Brassica napus (high erucic acid varieties) | High Erucic Acid Rapeseed (HEAR) | 20 - 54 | [1] |

| Brassica napus (low erucic acid varieties) | Canola / Low Erucic Acid Rapeseed (LEAR) | < 2 | [1] |

| Brassica juncea | Brown Mustard / Indian Mustard | up to 50 | [2] |

| Brassica carinata | Ethiopian Mustard | ~41 | [3] |

| Brassica nigra | Black Mustard | Variable, can be high | [2] |

| Eruca sativa | Arugula / Rocket | Present | |

| Sinapis alba | White / Yellow Mustard | Variable | [3] |

Table 2: Cetoleic Acid Content in Marine Oils

| Marine Source | Common Name | Cetoleic Acid Content (% of total fatty acids) | Reference(s) |

| Clupea harengus | Herring | 10 - 22 | [4] |

| Mallotus villosus | Capelin | High levels | [5] |

| Ammodytes spp. | Sand Eel | High levels | [5] |

Experimental Protocols

Accurate quantification of this compound and its derivatives is crucial for research and quality control. The following are detailed methodologies for key experiments.

Lipid Extraction from Plant Seeds

3.1.1. Soxhlet Extraction

This is a classical method for the exhaustive extraction of lipids from a solid matrix.

-

Apparatus: Soxhlet extractor, heating mantle, round-bottom flask, condenser, and cellulose (B213188) extraction thimble.

-

Solvent: n-hexane or petroleum ether.

-

Procedure:

-

Dry the seeds to a constant weight to remove moisture.

-

Grind the dried seeds into a fine powder to increase the surface area for extraction.

-

Accurately weigh a known amount of the ground seed powder and place it into a cellulose thimble.

-

Place the thimble into the extraction chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with the extraction solvent (e.g., n-hexane) to about two-thirds of its volume and attach it to the Soxhlet extractor.

-

Connect the condenser to the top of the extractor and circulate cold water through it.

-

Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip into the thimble containing the sample.

-

The solvent will fill the extraction chamber until it reaches the top of the siphon tube, at which point the solvent and extracted lipids will be siphoned back into the round-bottom flask.

-

Allow this process to cycle for several hours (typically 6-8 hours) until the extraction is complete (the solvent in the siphon tube runs clear).

-

After extraction, remove the solvent from the extracted oil using a rotary evaporator.

-

Dry the remaining oil in a vacuum oven to a constant weight to determine the total lipid yield.

-

3.1.2. Supercritical Fluid Extraction (SFE)

A more modern and environmentally friendly "green" extraction technique.

-

Apparatus: Supercritical fluid extractor.

-

Solvent: Supercritical carbon dioxide (CO₂), sometimes with a co-solvent like ethanol.

-

Procedure:

-

Prepare the seed sample as described for Soxhlet extraction (drying and grinding).

-

Load a known weight of the ground sample into the extraction vessel of the SFE system.

-

Pressurize and heat the CO₂ to bring it to a supercritical state (e.g., >73.8 bar and >31.1 °C). The exact conditions (temperature and pressure) can be optimized for the specific material.

-

Pass the supercritical CO₂ through the extraction vessel. The supercritical fluid has properties of both a liquid and a gas, allowing it to effuse through the solid matrix and dissolve the lipids.

-

The lipid-laden supercritical fluid then flows to a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and the oil to precipitate out.

-

The extracted oil is collected, and the CO₂ can be recycled.

-

The total lipid yield is determined gravimetrically.

-

Quantification by Gas Chromatography (GC) after FAME Derivatization

To analyze the fatty acid composition of the extracted oil, the fatty acids are first converted to their volatile methyl esters (Fatty Acid Methyl Esters - FAMEs).

-

Reagents: Methanolic HCl or BF₃-methanol, n-hexane, internal standard (e.g., methyl heptadecanoate).

-

Apparatus: Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., a polar column like DB-WAX).

-

Procedure (Acid-Catalyzed Methylation):

-

Accurately weigh a small amount of the extracted oil (e.g., 25 mg) into a screw-cap glass tube.

-

Add a known amount of an internal standard.

-

Add 2 mL of methanolic HCl (e.g., 1.25 M).

-

Seal the tube and heat at 80-100°C for 1-2 hours.

-

After cooling, add 1 mL of water and 2 mL of n-hexane.

-

Vortex the mixture and allow the layers to separate.

-

The upper hexane (B92381) layer containing the FAMEs is carefully transferred to a GC vial for analysis.

-

-

GC Analysis:

-